molecular formula C13H13N3O4 B11844859 Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate

Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate

Cat. No.: B11844859
M. Wt: 275.26 g/mol
InChI Key: CGPZPNKDWXIAJZ-UHFFFAOYSA-N
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Description

Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the nitration of quinoline to introduce the nitro group at the 6-position. This is followed by the introduction of the methylamino group at the 4-position through a substitution reaction. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at the 4-position.

Scientific Research Applications

Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylamino group can form hydrogen bonds with target proteins, affecting their function. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(dimethylamino)-6-nitroquinoline-3-carboxylate
  • Ethyl 4-(methylamino)-6-chloroquinoline-3-carboxylate
  • Ethyl 4-(methylamino)-6-bromoquinoline-3-carboxylate

Uniqueness

Ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields.

Properties

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

ethyl 4-(methylamino)-6-nitroquinoline-3-carboxylate

InChI

InChI=1S/C13H13N3O4/c1-3-20-13(17)10-7-15-11-5-4-8(16(18)19)6-9(11)12(10)14-2/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

CGPZPNKDWXIAJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC)[N+](=O)[O-]

Origin of Product

United States

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